Cas no 721902-64-3 ({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is a specialized organic compound featuring a pyridine carboxylate backbone with a chloro substituent at the 2-position and a carbamoyl-linked aromatic ester moiety. This structure imparts reactivity suitable for applications in pharmaceutical intermediates or agrochemical synthesis, where selective functionalization is required. The ethoxycarbonyl group enhances solubility in organic solvents, facilitating further derivatization. The presence of both electrophilic (chloro) and nucleophilic (carbamoyl) sites allows for versatile chemical modifications, making it a valuable building block in heterocyclic chemistry. Its well-defined molecular architecture ensures consistent performance in multi-step synthetic routes.
{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate structure
721902-64-3 structure
商品名:{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
CAS番号:721902-64-3
MF:C17H15ClN2O5
メガワット:362.764403581619
CID:6439168
PubChem ID:4463860

{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • AKOS025265302
    • [2-(4-ethoxycarbonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
    • Oprea1_557054
    • 721902-64-3
    • Z19818826
    • {[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
    • EN300-26590253
    • {[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
    • インチ: 1S/C17H15ClN2O5/c1-2-24-16(22)11-5-7-12(8-6-11)20-14(21)10-25-17(23)13-4-3-9-19-15(13)18/h3-9H,2,10H2,1H3,(H,20,21)
    • InChIKey: NQLNNMSPPABBNY-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC=CN=1)C(=O)OCC(NC1C=CC(C(=O)OCC)=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 362.0669493g/mol
  • どういたいしつりょう: 362.0669493g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 8
  • 複雑さ: 480
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26590253-0.05g
721902-64-3 90%
0.05g
$212.0 2023-09-13

{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate 関連文献

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{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylateに関する追加情報

Introduction to {[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate (CAS No. 721902-64-3)

Compound with the CAS number 721902-64-3 and the product name {[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The detailed exploration of its properties, synthesis, and emerging applications provides a comprehensive understanding of its relevance in contemporary scientific endeavors.

The molecular architecture of {[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is a testament to the ingenuity of organic synthesis. The presence of both ethoxycarbonyl and carbamoyl functional groups, coupled with a pyridine core, suggests a versatile platform for further chemical modifications. This structural complexity not only enhances its reactivity but also opens doors to diverse pharmacological applications.

In recent years, there has been a surge in research focusing on pyridine derivatives due to their broad spectrum of biological activities. The compound in question, with its unique substitution pattern, has been investigated for its potential role in modulating various biological pathways. Specifically, studies have highlighted its interaction with enzymes and receptors that are pivotal in therapeutic interventions.

The synthesis of {[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate involves a series of well-established organic reactions, including condensation, nucleophilic substitution, and esterification. These steps are meticulously optimized to ensure high yield and purity, which are critical for pharmaceutical applications. The use of advanced synthetic techniques has further refined the process, making it more efficient and scalable.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. Researchers have leveraged its structural features to design novel analogs with enhanced pharmacological properties. For instance, modifications at the pyridine-3-carboxylate moiety have led to compounds with improved solubility and bioavailability, which are essential for effective drug delivery.

The pharmacological profile of {[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate has been extensively studied in vitro and in vivo. Initial findings suggest that it exhibits promising activity against several targets relevant to human health. Notably, its interaction with certain enzymes has been linked to anti-inflammatory and anti-cancer effects. These preliminary results have spurred further investigation into its therapeutic potential.

In the realm of medicinal chemistry, the development of new scaffolds is crucial for overcoming resistance mechanisms associated with existing drugs. The compound’s unique structure provides a novel starting point for designing molecules that can circumvent these challenges. By integrating insights from computational chemistry and high-throughput screening, researchers aim to accelerate the discovery process.

The role of synthetic chemistry in drug development cannot be overstated. The ability to tailor molecular structures with precision allows for the creation of compounds that are both potent and selective. {[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate exemplifies this principle, demonstrating how structural modifications can lead to significant improvements in drug efficacy.

As our understanding of biological systems continues to evolve, so does our capacity to design molecules that interact with them in meaningful ways. This compound serves as a reminder that innovation often lies at the intersection of chemistry and biology. By exploring its properties and potential applications, we gain valuable insights into both fields.

The future prospects for {[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate are vast. Ongoing research aims to elucidate its mechanism of action and identify new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies will be instrumental in translating these findings into tangible benefits for patients worldwide.

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